Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1254170-86-9) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . It features a hydroxy group at the 6-position of the imidazo[1,2-a]pyridine core, which confers distinct physicochemical and biological properties. The compound is typically stored under nitrogen at 2–8°C to preserve stability and is synthesized via condensation reactions involving aminopyridine and ethyl bromopyruvate derivatives . Its purity (≥98% by HPLC) and structural features make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors, anticonvulsants, and antiviral agents .
Properties
IUPAC Name |
ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-5-7(13)3-4-9(12)11-8/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJKJLTGNZBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Analogues
- Hydroxy vs.
- Methyl vs. Amino Substituents: Methyl groups (e.g., 5-CH₃ in ) improve lipophilicity, favoring blood-brain barrier penetration, while amino groups (6-NH₂ in ) enhance interactions with biological targets via hydrogen bonding.
Biological Activity
Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- CAS Number : 1254170-86-9
- IUPAC Name : this compound
The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. Its hydroxy and carboxylate functional groups are critical for its interaction with biological targets.
Antiviral Properties
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antiviral activity. Notably, studies have shown that ethyl derivatives can inhibit the replication of the hepatitis B virus (HBV). In a study evaluating various compounds, some derivatives demonstrated IC50 values ranging from 1.3 to 9.1 µM against HBV in HepG2.2.15 cells, indicating strong antiviral potential .
Antimicrobial Effects
Compounds with similar structures have been reported to possess antimicrobial properties. This compound may exhibit activity against multidrug-resistant strains of bacteria and fungi. Preliminary investigations suggest that these compounds can inhibit the growth of Staphylococcus pneumoniae and other pathogens .
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cellular proliferation.
- Receptor Interaction : It could interact with various receptors or proteins that play a role in disease processes.
- Gene Expression Modulation : Changes in gene expression patterns have been observed with similar compounds, suggesting a potential for this compound to influence cellular functions at the transcriptional level .
Case Studies and Research Findings
A summary of relevant studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
